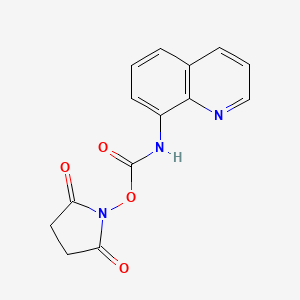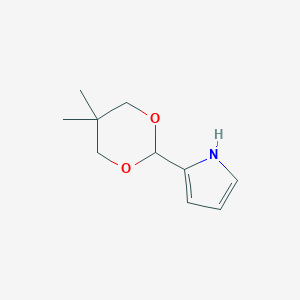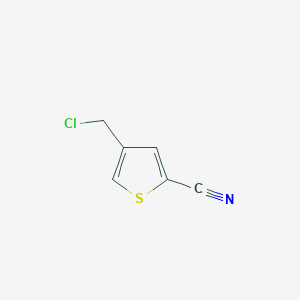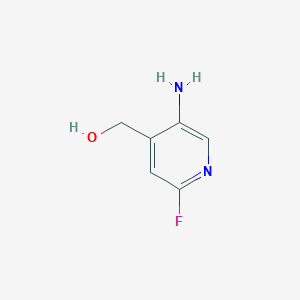![molecular formula C6H3Cl2N3 B13670566 2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/no-structure.png)
2,7-Dichloropyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloropyrazolo[1,5-a]pyrimidine typically involves the chlorination of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride in the presence of N,N-dimethylaniline. The reaction mixture is heated to reflux for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2,7-Dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired transformation.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the chlorination process during synthesis.
N,N-Dimethylaniline: Acts as a base in the chlorination reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
科学研究应用
2,7-Dichloropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing inhibitors targeting specific enzymes and receptors, such as tropomyosin receptor kinases (Trk) and phosphoinositide 3-kinase δ (PI3Kδ)
Material Science: The compound’s photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Studies: It is used in the study of cellular signaling pathways and the development of potential therapeutic agents.
作用机制
The mechanism of action of 2,7-Dichloropyrazolo[1,5-a]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, as a Trk inhibitor, it interferes with the signaling pathways involved in cell growth and survival, making it a potential candidate for cancer treatment . Similarly, as a PI3Kδ inhibitor, it modulates immune cell functions, which can be beneficial in treating inflammatory and autoimmune diseases .
相似化合物的比较
2,7-Dichloropyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives and similar heterocyclic compounds:
Pyrazolo[1,5-a]pyrimidine: The parent compound without chlorine substitutions, which has different reactivity and applications.
Indole Derivatives: These compounds also exhibit inhibitory activity against PI3Kδ but differ in their structural framework and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
属性
分子式 |
C6H3Cl2N3 |
|---|---|
分子量 |
188.01 g/mol |
IUPAC 名称 |
2,7-dichloropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H |
InChI 键 |
HXRRBPOSCUMWGE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N2C(=CC(=N2)Cl)N=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
